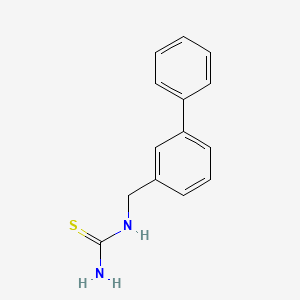
(3-Phenylphenyl)methylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Phenylphenyl)methylthiourea is an organic compound with the molecular formula C14H14N2S. It consists of a thiourea group attached to a (3-phenylphenyl)methyl moiety.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Phenylphenyl)methylthiourea typically involves the reaction of (3-phenylphenyl)methylamine with thiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then isolated and purified using techniques such as distillation or chromatography to ensure high purity and yield .
化学反応の分析
Types of Reactions: (3-Phenylphenyl)methylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
(3-Phenylphenyl)methylthiourea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
作用機序
The mechanism of action of (3-Phenylphenyl)methylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the aromatic rings can interact with hydrophobic regions of proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
類似化合物との比較
Phenylthiourea: Similar structure but lacks the additional phenyl group.
Benzylthiourea: Contains a benzyl group instead of the (3-phenylphenyl)methyl group.
Uniqueness: (3-Phenylphenyl)methylthiourea is unique due to the presence of the (3-phenylphenyl)methyl group, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with various molecular targets, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
832099-20-4 |
|---|---|
分子式 |
C14H14N2S |
分子量 |
242.34 g/mol |
IUPAC名 |
(3-phenylphenyl)methylthiourea |
InChI |
InChI=1S/C14H14N2S/c15-14(17)16-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9H,10H2,(H3,15,16,17) |
InChIキー |
FKDYIMBVGIWRAH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CNC(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(3,4-Dichlorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B14201084.png)
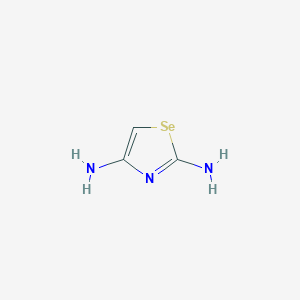
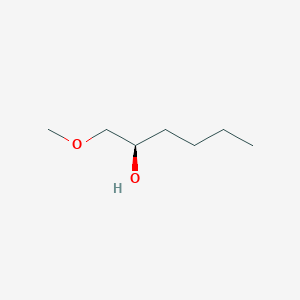
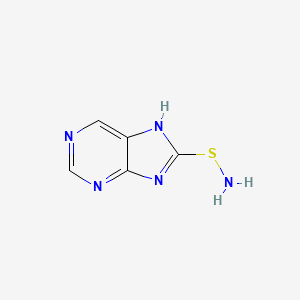
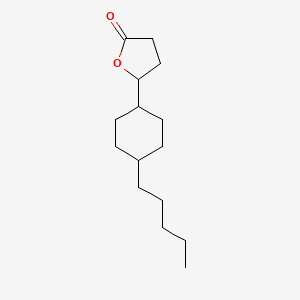
![N-([1,1'-Biphenyl]-3-yl)-N-phenylperylen-3-amine](/img/structure/B14201116.png)
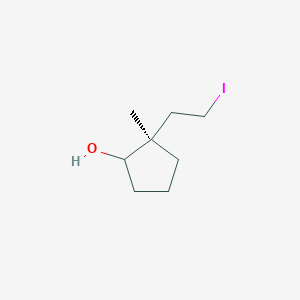
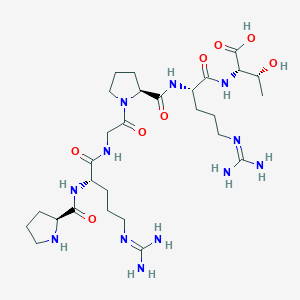
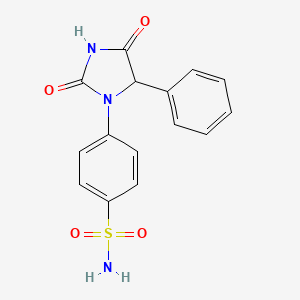
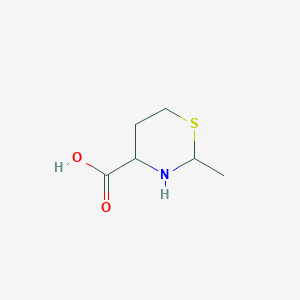
![N-Hydroxy-N-phenyl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B14201146.png)
![Spiro[1,4-dioxane-2,9'-fluorene]](/img/structure/B14201151.png)

![(9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)acetonitrile](/img/structure/B14201158.png)
